molecular formula C10H24O2Si B015629 (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL CAS No. 105859-45-8

(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL

Cat. No. B015629
CAS RN: 105859-45-8
M. Wt: 204.38 g/mol
InChI Key: OAWLYVJZJYEJSM-VIFPVBQESA-N
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Description

“(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” is a chemical compound that is formed as an intermediate during the synthesis of 3- (tert -butyldimethylsilyl)oxy]propanal . It has a linear formula of C10H24O2Si .


Synthesis Analysis

The synthesis of “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” involves the use of tert-butyldimethylsilyl groups. These groups are commonly used in organic chemistry due to their ability to protect functional groups and increase the efficiency of chemical reactions .


Molecular Structure Analysis

The molecular structure of “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” consists of 36 bonds, including 12 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol . The molecular weight of the compound is 204.388 g/mol .


Chemical Reactions Analysis

“(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” is involved in various chemical reactions due to its functional groups. The tert-butyldimethylsilyl group can act as a protecting group, allowing for selective reactions to occur at other parts of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” are influenced by its molecular structure. It has a molecular weight of 204.388 g/mol and a linear formula of C10H24O2Si .

Scientific Research Applications

Synthesis of N-Heterocycles

The compound is utilized in the synthesis of N-heterocycles , which are fundamental structures in many natural products and pharmaceuticals. The tert-butyl(dimethyl)silyl group serves as a protective group that can be selectively removed after the synthesis of the desired heterocyclic framework .

Chiral Auxiliary in Stereoselective Synthesis

It acts as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. This application is crucial for creating compounds with specific optical activities, which is important in the development of drugs and other bioactive molecules .

Enantioselective Transformations

This compound is involved in enantioselective transformations, which are essential for producing enantiomerically pure substances. Such transformations are vital in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Protection of Alcohols

In synthetic chemistry, protecting groups like the tert-butyl(dimethyl)silyl group are used to protect functional groups like alcohols from reacting under certain conditions. This allows chemists to perform reactions on other parts of the molecule without affecting the protected part .

Material Science Applications

The tert-butyl group’s unique reactivity pattern is exploited in material science, particularly in the development of high-voltage lithium metal batteries. It can form a dense and flat solid-electrolyte interphase (SEI) layer on the lithium anode, improving the electrochemical reversibility and inhibiting dendrite growth .

Biological Relevance

The tert-butyl group’s role in biology is not to be overlooked. It is implicated in biosynthetic and biodegradation pathways and may have potential applications in biocatalytic processes due to its unique reactivity pattern .

Mechanism of Action

The mechanism of action of “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” in chemical reactions often involves the tert-butyldimethylsilyl group. This group can protect reactive sites on the molecule, allowing for selective reactions to occur .

Future Directions

The future directions for research on “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” could involve exploring its potential applications in organic synthesis and the development of new synthetic methodologies .

properties

IUPAC Name

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLYVJZJYEJSM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471331
Record name (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL

CAS RN

105859-45-8
Record name (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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